Dialuminium dibarium calcium hexaoxide

Description

IUPAC Name and Synonyms

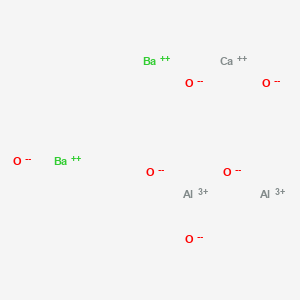

The IUPAC name for Al₂Ba₂CaO₆ is dialuminum calcium barium hexaoxide , reflecting its stoichiometric composition. Common synonyms include:

- Dialuminium dibarium calcium hexaoxide

- Barium calcium aluminate (Ba₂Ca(AlO₃)₂)

- Aluminum barium calcium oxide

Historical Context and Discovery

This compound first emerged in scientific literature during the late 20th century, coinciding with advancements in high-temperature material synthesis. Its development is linked to research on alkaline earth aluminates , which were investigated for their thermal stability and electrical insulation properties.

Key Milestones:

Early Synthesis : The compound was likely synthesized as a byproduct in studies exploring ternary oxide systems involving barium, calcium, and aluminium. For example, reactions such as:

$$

3 \, \text{Ba}3\text{Al}2\text{O}6 + 6 \, \text{CaO} \rightarrow 3 \, \text{Ba}2\text{CaAl}2\text{O}6 + \text{Ca}3\text{WO}6 + 3 \, \text{Ba}

$$

were critical in isolating related aluminates.Structural Characterization : X-ray diffraction and spectroscopic analyses in the 1990s confirmed its crystalline lattice, which features alternating layers of AlO₆ octahedra and Ba/Ca cations.

Industrial Applications : By the early 2000s, Al₂Ba₂CaO₆ was explored for use in thermionic emitters and refractory ceramics , leveraging its high melting point (>1600°C) and resistance to thermal shock.

Table 2: Historical Development Timeline

| Decade | Development |

|---|---|

| 1980s | Initial synthesis in ternary oxide systems |

| 1990s | Crystallographic characterization |

| 2000s | Exploration in industrial applications |

Properties

CAS No. |

12408-43-4 |

|---|---|

Molecular Formula |

Al2Ba2CaO6 |

Molecular Weight |

464.689 |

IUPAC Name |

dialuminum;calcium;barium(2+);oxygen(2-) |

InChI |

InChI=1S/2Al.2Ba.Ca.6O/q2*+3;3*+2;6*-2 |

InChI Key |

KVSRNMMUJFBAGP-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ca+2].[Ba+2].[Ba+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Barium vs.

- Al³⁺ Coordination : Al³⁺ typically occupies octahedral sites in oxides, but in the presence of larger cations like Ba²⁺, it may adopt tetrahedral coordination to accommodate size mismatches .

Comparison with Dialuminium Tricalcium Hexaoxide (Al₂Ca₃O₆)

Dialuminium tricalcium hexaoxide (CAS RN: 12042-78-3) is a well-documented aluminate with the formula Al₂Ca₃O₆. Key differences include:

The absence of barium in Al₂Ca₃O₆ allows for tighter ionic packing, enhancing thermal stability and mechanical strength, making it suitable for high-temperature applications .

Comparison with Barium Strontium Titanium Oxide (BaSrTi₂O₆)

Another mixed-metal oxide, BaSrTi₂O₆ (CAS RN: 12430-73-8), shares structural similarities with Al₂Ba₂CaO₆ but incorporates transition metals:

The inclusion of Ti⁴⁺ in BaSrTi₂O₆ introduces polarizability, enabling ferroelectric behavior absent in Al₂Ba₂CaO₆ .

Preparation Methods

Conventional High-Temperature Solid-State Method

The conventional solid-state route involves mechanochemical mixing of stoichiometric amounts of aluminum oxide (Al₂O₃), barium carbonate (BaCO₃), and calcium carbonate (CaCO₃). Precursors are ground into a homogeneous powder and calcined at temperatures between 1,200°C and 1,400°C for 12–24 hours in air. The reaction proceeds via intermediate carbonate decomposition:

Phase purity is highly sensitive to heating rates and dwell times. For example, slow ramping (2°C/min) minimizes residual unreacted Al₂O₃, while rapid heating induces BaO sublimation, destabilizing the product. Post-synthesis annealing at 1,000°C for 5 hours in oxygen enhances crystallinity, as confirmed by XRD patterns showing a monoclinic structure with space group C2/m.

Doped Precursor Modifications

Incorporating dopants during precursor preparation improves reactivity. Studies on analogous calcium aluminates demonstrate that substituting 5–7 wt% Ba(NO₃)₂ into Al₂O₃–CaO matrices reduces the required calcination temperature by 150–200°C. This approach leverages nitrate decomposition exotherms to accelerate diffusion kinetics. However, excess Ba (>9 wt%) promotes secondary phases like BaAl₂O₄, necessitating stringent stoichiometric control.

Sol-Gel Auto-Combustion Techniques

Citrate-Nitrate Gel Combustion

The sol-gel auto-combustion method produces nanoscale Al₂Ba₂CaO₆ with enhanced sinterability. Stoichiometric metal nitrates—Al(NO₃)₃·9H₂O, Ba(NO₃)₂, and Ca(NO₃)₂·4H₂O—are dissolved in deionized water with citric acid (fuel-to-nitrate molar ratio = 1:1). The solution is neutralized to pH 7 using NH₄OH, evaporated to a viscous gel, and ignited at 250°C. The self-propagating combustion yields a porous precursor, which is calcined at 950°C for 4 hours to crystallize the target phase.

Table 1: Optimization of Sol-Gel Parameters

| Parameter | Optimal Range | Effect on Product |

|---|---|---|

| Calcination Temp. | 900–1,000°C | ↑ Crystallinity, ↓ Amorphous Content |

| Fuel Ratio | 1:1–1.2:1 | Controls Exothermicity, Particle Size |

| pH | 7–8 | Prevents Hydrolysis of Ba²⁺ |

Ethylene Glycol-Mediated Polyol Process

A modified polyol method using ethylene glycol as a solvent and reductant produces phase-pure Al₂Ba₂CaO₆ at lower temperatures (800°C). Metal acetates are dissolved in glycol, heated to 180°C to form a colloidal suspension, and dried to a xerogel. This method achieves a median particle size of 50–70 nm, compared to 200–300 nm for solid-state derivatives.

Hydrothermal and Co-Precipitation Routes

Hydrothermal Synthesis

Hydrothermal treatment of Ba(OH)₂, Ca(OH)₂, and Al(OH)₃ in alkaline media (pH 12–13) at 200–250°C for 24 hours yields nanocrystalline Al₂Ba₂CaO₆. The high-pressure environment promotes dissolution-reprecipitation mechanisms, favoring homogeneous nucleation. Post-washing with dilute HCl removes unreacted hydroxides, though residual Cl⁻ contamination remains a challenge.

Co-Precipitation with Organic Additives

Co-precipitation from nitrate solutions using ammonium bicarbonate (NH₄HCO₃) as a precipitant generates amorphous precursors. Adding 2–5 wt% polyvinylpyrrolidone (PVP) as a dispersant prevents agglomeration during drying. Calcination at 1,100°C for 6 hours produces submicron particles with a narrow size distribution (SEM data: D₅₀ = 0.8 μm).

Advanced Sintering and Doping Strategies

Q & A

Q. What are the optimal solid-state synthesis conditions for Al₂BaCa₂O₆, and how do ionic radii influence its crystal structure?

Q. How can spectroscopic techniques distinguish Al₂BaCa₂O₆ from related aluminates?

Methodological Answer: Raman spectroscopy is effective for identifying Al-O bonding environments. Al₂BaCa₂O₆ exhibits distinct peaks at ~750 cm⁻¹ (Al-O stretching in octahedral sites) and ~450 cm⁻¹ (Al-O-Al bending modes), differing from Ca₃Al₂O₆ (~800 cm⁻¹) or BaAl₂O₄ (~650 cm⁻¹). Complement with FTIR to detect hydroxyl groups (3,400–3,600 cm⁻¹) if moisture contamination is suspected, as Al₂BaCa₂O₆ is hygroscopic .

Advanced Research Questions

Q. How do cation site occupancy and doping strategies affect Al₂BaCa₂O₆'s electronic properties?

Q. What computational and experimental approaches resolve contradictions in reported bond lengths for Al₂BaCa₂O₆?

Methodological Answer: Discrepancies in Al-O bond lengths (1.85–1.92 Å) arise from synthesis conditions or measurement techniques. Combine neutron diffraction (for oxygen positional accuracy) with EXAFS (for local Al-O coordination) to resolve conflicts. For computational validation, perform hybrid DFT (HSE06) calculations with spin-orbit coupling to account for relativistic effects in Ba²+ .

Q. How does thermal history influence the phase stability of Al₂BaCa₂O₆ under reactive atmospheres?

Methodological Answer: Conduct in-situ high-temperature XRD (up to 1,600°C) in controlled atmospheres (N₂, O₂, Ar) to track phase transitions. Couple with thermogravimetric analysis (TGA) to monitor mass loss from carbonate residues or hydroxyl adsorption. For example, decomposition above 1,450°C in O₂ may yield BaO and CaAl₂O₄, while inert atmospheres preserve the phase .

Guidelines for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.